(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Antioxidant Megastigmane Natural Product Chemistry

This compound, a hemiterpenoid/megastigmane isolated from Sedum sarmentosum, has a defined stereochemistry (6S,9R) and is available as a research-grade natural product with CAS 2089289-59-6. It serves as a reference standard for natural product chemistry and bioactivity studies.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
Cat. No. B12365900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1CCC(C(=O)O)O)(C)C
InChIInChI=1S/C13H20O4/c1-8-6-9(14)7-13(2,3)10(8)4-5-11(15)12(16)17/h6,10-11,15H,4-5,7H2,1-3H3,(H,16,17)/t10-,11-/m1/s1
InChIKeyDRGFANANRHKQAN-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric Acid: Natural Megastigmane for Research


This compound, a hemiterpenoid/megastigmane isolated from Sedum sarmentosum, has a defined stereochemistry (6S,9R) and is available as a research-grade natural product with CAS 2089289-59-6 [1]. It serves as a reference standard for natural product chemistry and bioactivity studies .

Why (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric Acid Cannot Be Replaced by In-Class Analogs


Megastigmanes from Sedum sarmentosum exhibit structure-dependent biological activities; the specific (6S,9R) stereoisomer and free carboxylic acid moiety of this compound confer distinct antioxidant and cytotoxic profiles compared to its methyl ester analog [1]. Substituting with the ester derivative or other megastigmanes without validation would alter assay outcomes and compromise reproducibility [2].

Quantitative Evidence for Differentiated Procurement: (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric Acid vs. Analogs


ABTS Radical Scavenging Activity: Head-to-Head Comparison with Methyl Ester Analog

In an ABTS radical cation-scavenging assay, (6S,9R)-2-hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid (compound 1) exhibited an antioxidant activity of 0.039 μM Trolox equivalent per micromole, while its methyl ester derivative (compound 2) showed 0.042 μM Trolox equivalent per micromole [1].

Antioxidant Megastigmane Natural Product Chemistry

Cytotoxic Activity Against Hepatocellular Carcinoma Cell Lines: Cross-Study Comparison with In-Class Megastigmanes

When tested against HepG2 and Hep3B hepatocellular carcinoma cell lines, compounds 1-9 (including the target compound) showed weak anti-HCC activity [1]. While this compound alone exhibits weak cytotoxicity, its activity profile is consistent with other megastigmanes from Sedum sarmentosum, which are generally less potent than flavonoids like quercetin [1].

Cytotoxicity Hepatocellular Carcinoma Natural Product

Absolute Configuration and Structural Elucidation: Defined (6S,9R) Stereochemistry Confirmed by 1D/2D NMR and MS

The absolute configuration of this compound was established as (6S,9R) through detailed 1D and 2D NMR spectroscopy and mass spectrometry [1]. This precise stereochemical assignment distinguishes it from other megastigmane isomers and ensures that purchased material matches the bioactive entity described in primary literature [1].

Stereochemistry NMR Natural Product Authentication

Procurement-Relevant Physicochemical Specifications: Purity, Storage, and Formulation Data for Reproducible Experimental Design

Commercial suppliers provide this compound with ≥98% purity (HPLC) and offer detailed storage recommendations (powder: -20°C for 3 years; in solvent: -80°C for 6 months) . Additionally, validated in vivo formulation protocols are available to address low aqueous solubility (e.g., DMSO:PEG300:Tween 80:Saline = 10:40:5:45) .

Purity Storage Formulation Procurement

Optimal Research and Industrial Application Scenarios for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric Acid


Natural Product Chemistry and Structural Elucidation

Use as a reference standard for NMR and MS analysis of megastigmanes isolated from Sedum sarmentosum or related species. The defined (6S,9R) absolute configuration [1] serves as a benchmark for verifying the stereochemistry of newly discovered megastigmanes, ensuring accurate structural characterization and authentication.

Antioxidant Activity Screening and Structure-Activity Relationship (SAR) Studies

Employ this compound as a comparator in ABTS radical cation-scavenging assays to benchmark the antioxidant capacity of megastigmane derivatives. The quantified difference in Trolox equivalents (0.039 vs. 0.042 μM/μmol) between the free acid and its methyl ester [1] provides a baseline for evaluating the impact of carboxyl group modifications on antioxidant activity.

Hepatocellular Carcinoma Cell Line Studies as a Negative or Reference Control

Utilize this compound as a reference for weak anti-HCC activity in HepG2 and Hep3B cell line assays [1]. Its weak cytotoxicity profile makes it suitable as a negative control or as a scaffold for designing prodrugs that require low baseline toxicity, while still allowing for comparative assessment of more potent analogs.

Method Development for Megastigmane Isolation and Analytical Characterization

Use as a chromatographic and spectroscopic standard during the isolation and purification of megastigmanes from natural sources. The compound's well-characterized physicochemical properties and stability support its use in method validation, HPLC calibration, and as a quality control reference in natural product libraries.

Quote Request

Request a Quote for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.